Cyclopropane-D6

Vibrational Spectroscopy Infrared Spectroscopy Raman Spectroscopy

Researchers requiring high-mass-shift internal standards face challenges with spectral interference and co-elution. Cyclopropane-D6 provides a +6 Da mass shift for unequivocal GC-MS quantification. As a fully deuterated probe, it enables precise tracking of hydrogen/deuterium transfer in catalytic mechanistic studies. Sourced at 98 atom % D enrichment: - Mass shift: +6 Da resolves analyte signal from natural isotopic background. - Spectral reference: ν₆ band at 2336 cm⁻¹ for IR/Raman calibration. - Isotope effect studies: Models inverse elution behavior on nonpolar GC stationary phases.

Molecular Formula C3H6
Molecular Weight 48.12 g/mol
CAS No. 2207-64-9
Cat. No. B3044124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropane-D6
CAS2207-64-9
Molecular FormulaC3H6
Molecular Weight48.12 g/mol
Structural Identifiers
SMILESC1CC1
InChIInChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2,3D2
InChIKeyLVZWSLJZHVFIQJ-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes5 g / 0.5 l / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropane-D6 Properties and Procurement Specifications


Cyclopropane-D6 (CAS 2207-64-9), also known as hexadeuterocyclopropane or perdeuteriocyclopropane, is the fully deuterated isotopologue of cyclopropane with the molecular formula C₃D₆ and a molecular weight of 48.12 g/mol . In this compound, all six hydrogen atoms of the parent cyclopropane (CAS 75-19-4) are replaced by deuterium, resulting in isotopic enrichment specifications of 98 atom % D as provided by major stable isotope suppliers . Cyclopropane-D6 exists as a colorless, flammable gas at room temperature and is supplied in compressed gas cylinders or lecture bottles under partial vacuum conditions . As a perdeuterated small-ring hydrocarbon, it serves as a critical isotopic probe for mechanistic studies, spectroscopic calibration, and as an internal standard in mass spectrometry-based analytical workflows.

Cyclopropane-D6 Advantages over Generic & Partially Deuterated Analogs


Generic cyclopropane (C₃H₆, CAS 75-19-4) and partially deuterated analogs such as cyclopropane-1,1-d2 (98 atom % D, CAS 65146-94-3) and cyclopropane-1,1,2,2-d4 (98 atom % D, CAS 89419-36-3) are commercially available and share the same cyclopropane ring framework . However, substitution among these isotopologues is not functionally equivalent. Perdeuteration (six deuterium atoms) generates a mass shift of +6 Da relative to the parent compound and provides distinct spectral signatures in vibrational spectroscopy, mass spectrometry, and NMR that cannot be achieved with fewer deuterium labels [1]. Critically, chromatographic separation of deuterated isotopologues exhibits stationary phase-dependent isotope effects—nonpolar stationary phases often produce inverse isotope effects where heavier isotopologues elute earlier than their lighter counterparts [2]. Consequently, the degree and position of deuterium substitution directly influence analytical behavior, kinetic isotope effects in mechanistic studies, and the suitability of a given isotopologue as an internal standard. Selecting the appropriate isotopologue—whether d0, d2, d4, or d6—is therefore determined by the specific quantitative or mechanistic question being addressed, and generic substitution compromises experimental validity.

Cyclopropane-D6 Quantitative Differentiation Evidence


Vibrational Spectroscopic Differentiation vs. Unlabeled Cyclopropane

Cyclopropane-D6 exhibits fundamentally altered vibrational spectra compared to unlabeled cyclopropane (C₃H₆), providing unambiguous spectroscopic identification. In the infrared region, the parallel fundamental band of cyclopropane appears at 3101 cm⁻¹, whereas the corresponding band for cyclopropane-D6 shifts dramatically to 2336 cm⁻¹, a reduction of approximately 765 cm⁻¹ attributable to the mass difference between hydrogen and deuterium [1][2]. This large isotopic shift enables clear differentiation of the two compounds in spectroscopic applications.

Vibrational Spectroscopy Infrared Spectroscopy Raman Spectroscopy Isotopic Shift

Co-Isomerization Isotopic Crossover Studies

Co-isomerization experiments with equimolar mixtures of cyclopropane-d0 and cyclopropane-d6 over a Th(SO₄)₂ catalyst revealed that the isomerization reaction proceeds via intermolecular hydrogen/deuterium transfer rather than an intramolecular rearrangement [1][2]. When mixtures of d0 and d6 isotopologues were passed over the catalyst, both the propylene product and residual cyclopropane became extensively deuterated, demonstrating intermolecular scrambling [3].

Catalysis Reaction Mechanism Kinetic Isotope Effect Isomerization

Internal Standard: Mass Shift and Enrichment Specifications

As a perdeuterated isotopologue, cyclopropane-D6 provides a mass shift of +6 Da (48.12 Da vs. 42.08 Da for unlabeled cyclopropane) and is supplied with a specified isotopic enrichment of 98 atom % D . For effective use as an internal standard in selective ion monitoring (SIM) mass spectrometry, isotopically labeled analogs should retain at least three labeling isotopes, be of relatively high mass with significant intensity, and remain free of interference from the corresponding unlabeled compound [1]. Cyclopropane-D6, bearing six deuterium labels, satisfies these criteria and provides a clean m/z separation from cyclopropane-d0 in MS detection.

Mass Spectrometry Stable Isotope Dilution Assay Internal Standard GC-MS

Deuterium Isotope Effects in GC Chromatography

The separation of deuterated compounds from their protiated counterparts by gas chromatography is influenced by stationary phase polarity. Nonpolar stationary phases (e.g., polydimethylsiloxane) often exhibit an inverse isotope effect whereby the heavier deuterated isotopologue elutes earlier than the lighter protiated analog. Conversely, polar stationary phases typically show a normal isotope effect with the heavier isotopologue eluting later [1][2]. The location of deuterium atoms also affects retention times, with deuterium-substituted aliphatic groups exhibiting a greater inverse isotope effect than aromatic substituents [2]. Among 12 stationary phases evaluated for deuterated isotopologue separations, IL111i, SPB-20, and PAG phases demonstrated the best overall performance [2].

Gas Chromatography Isotope Effect Stationary Phase Selection Chromatographic Resolution

Deuterium Label Comparison: d6 vs. d2 and d4

Cyclopropane-D6 (six deuterium atoms, 98 atom % D) is commercially available alongside partially deuterated analogs including cyclopropane-1,1-d2 (98 atom % D) and cyclopropane-1,1,2,2-d4 (98 atom % D) . For MS-based internal standardization, isotopically labeled analogs should retain at least three labeling isotopes with sufficient mass separation from the analyte [1]. Cyclopropane-D6 provides the largest mass shift (+6 Da) among available cyclopropane isotopologues, minimizing isotopic overlap with the M+1, M+2, and M+3 natural abundance peaks of unlabeled cyclopropane.

Isotopic Purity Deuterium Labeling Analytical Selectivity Internal Standard

High-Resolution Rotational-Vibrational Spectroscopic Analysis

High-resolution infrared spectroscopic analysis of the ν₆(A₂″) parallel band of cyclopropane-D6 at 2336 cm⁻¹ has yielded precise ground-state rotational constants. The determined rotational constant B″ for cyclopropane-D6 is 0.461388(20) cm⁻¹ [1][2]. From these spectroscopic measurements, the C–C bond distance in cyclopropane-D6 was determined to be 1.524 ± 0.014 Å [3]. These precise molecular constants enable cyclopropane-D6 to serve as a calibration standard for high-resolution spectroscopic instrumentation.

High-Resolution Spectroscopy Rotational Constants Molecular Structure Physical Chemistry

Cyclopropane-D6 Application Scenarios


Co-Isomerization Crossover for Reaction Mechanism Studies

Cyclopropane-D6 is employed in co-isomerization experiments with unlabeled cyclopropane-d0 to distinguish between intramolecular and intermolecular reaction pathways. The extensive deuterium scrambling observed in both the propylene product and residual cyclopropane when d0/d6 mixtures are passed over Th(SO₄)₂ or silica-alumina catalysts provides direct evidence for intermolecular hydrogen/deuterium transfer mechanisms [1]. This application leverages the fact that cyclopropane-D6 is a mechanistically distinct isotopic probe whose deuterium atoms can be tracked into reaction products.

Internal Standard for GC-MS Quantification

Cyclopropane-D6 serves as a stable isotope-labeled internal standard for the quantification of cyclopropane in gas-phase samples via GC-MS. The +6 Da mass shift relative to unlabeled cyclopropane (48.12 Da vs. 42.08 Da) provides adequate separation from the analyte's molecular ion and natural abundance isotopic peaks in selective ion monitoring (SIM) mode, provided that appropriate stationary phase selection accounts for potential inverse isotope effects on elution order [2]. With a specified isotopic enrichment of 98 atom % D, cyclopropane-D6 meets the requirement for internal standards to retain at least three labeling isotopes and remain free of interference from the corresponding unlabeled compound [3].

Spectroscopic Calibration and Molecular Structure Determination

Cyclopropane-D6 is employed as a calibration standard for high-resolution infrared and Raman spectroscopy due to its well-characterized vibrational and rotational constants. The ν₆ parallel fundamental band at 2336 cm⁻¹, with a precisely determined ground-state rotational constant B″ of 0.461388(20) cm⁻¹, provides a validated spectral reference for instrument calibration [4][5]. The large isotopic shift of approximately 765 cm⁻¹ from the corresponding cyclopropane band at 3101 cm⁻¹ enables clear spectral discrimination in mixtures [6].

GC Method Development for Isotopologue Separation

Cyclopropane-D6 is utilized in the development and validation of GC methods for separating deuterated isotopologues from their protiated counterparts. The compound serves as a model analyte for investigating stationary phase-dependent isotope effects, where nonpolar phases (e.g., polydimethylsiloxane) exhibit inverse isotope effects causing earlier elution of the heavier d6 isotopologue, while polar phases produce normal isotope effects [7]. This behavior is critical for method optimization in applications requiring baseline resolution of d0 and d6 cyclopropane.

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